molecular formula C15H20BClO2 B6235741 2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2020084-22-2

2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6235741
CAS No.: 2020084-22-2
M. Wt: 278.6
InChI Key:
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Description

2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a chlorinated cyclopropylphenyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-cyclopropylphenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Borohydrides.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in the development of boron-containing drugs with enhanced pharmacological properties.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with other elements, making it a versatile intermediate in organic synthesis. The compound’s molecular targets and pathways depend on the specific application, such as its interaction with biological molecules in BNCT or its role as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-cyclopropylphenylboronic acid
  • 2,2,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-chloro-3-cyclopropylphenylboronate esters

Uniqueness

2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a chlorinated cyclopropylphenyl group and a dioxaborolane ring. This structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications. Its ability to undergo multiple types of reactions and its potential use in advanced research fields further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

2020084-22-2

Molecular Formula

C15H20BClO2

Molecular Weight

278.6

Purity

95

Origin of Product

United States

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